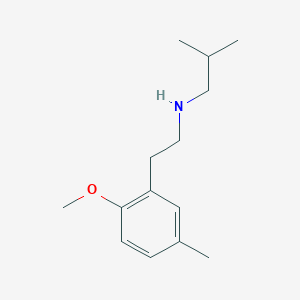
n-(2-Methoxy-5-methylphenethyl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(2-Methoxy-5-methylphenethyl)-2-methylpropan-1-amine: is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a methoxy group and a methyl group attached to the phenethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Methoxy-5-methylphenethyl)-2-methylpropan-1-amine typically involves the reaction of 2-methoxy-5-methylphenethylamine with 2-methylpropan-1-amine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: n-(2-Methoxy-5-methylphenethyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: In chemistry, n-(2-Methoxy-5-methylphenethyl)-2-methylpropan-1-amine is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential to form new compounds.
Biology: In biological research, this compound is investigated for its potential effects on biological systems. It may be used in studies related to neurotransmitter activity and receptor binding.
Medicine: In the field of medicine, this compound is explored for its potential therapeutic applications. It may be studied for its effects on the central nervous system and its potential use in treating certain medical conditions.
Industry: In industry, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of n-(2-Methoxy-5-methylphenethyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors, modulating their activity and influencing physiological processes. The exact pathways and targets involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
2-Methoxy-5-methylphenethylamine: Shares a similar phenethylamine backbone but lacks the 2-methylpropan-1-amine group.
2-Methoxy-5-methylphenol: Contains the methoxy and methyl groups but lacks the amine functionality.
Uniqueness: n-(2-Methoxy-5-methylphenethyl)-2-methylpropan-1-amine is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C14H23NO |
|---|---|
Molecular Weight |
221.34 g/mol |
IUPAC Name |
N-[2-(2-methoxy-5-methylphenyl)ethyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C14H23NO/c1-11(2)10-15-8-7-13-9-12(3)5-6-14(13)16-4/h5-6,9,11,15H,7-8,10H2,1-4H3 |
InChI Key |
BQFGLWAIFZWHAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CCNCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















